2-(Pyrrolidin-1-yl)propan-1-amine oxalate

Description

Molecular Structure and Classification

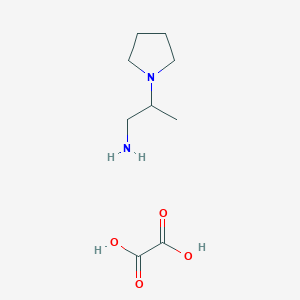

2-(Pyrrolidin-1-yl)propan-1-amine oxalate (C₉H₁₈N₂O₄) is a secondary amine salt comprising a propan-1-amine backbone substituted with a pyrrolidine ring at the second carbon and paired with oxalic acid as a counterion. The molecular structure features:

- Pyrrolidine moiety : A five-membered saturated heterocycle with four methylene groups and one amine nitrogen.

- Oxalate ion : A dicarboxylate anion (C₂O₄²⁻) that stabilizes the protonated amine via ionic bonding.

Key Structural Attributes :

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈N₂O₄ |

| Molecular Weight | 218.25 g/mol |

| Hybridization (N) | sp³ |

| Salt Form | Oxalate (1:1 stoichiometry) |

The compound’s classification aligns with alkyl-pyrrolidine amines , characterized by nitrogen-containing heterocycles linked to aliphatic chains. Its secondary amine status arises from the pyrrolidine nitrogen binding two carbon groups.

Historical Context and Discovery

While no explicit discovery timeline is documented, this compound emerged alongside broader research into pyrrolidine derivatives during the early 21st century. Its synthesis likely stems from:

- Medicinal chemistry efforts : Pyrrolidine scaffolds are prized for bioactivity, driving exploration of novel analogs.

- Salt formation studies : Oxalic acid’s use in improving solubility and crystallinity of amine-based drugs.

Early PubChem records indicate its registration in 2014, with subsequent modifications reflecting purity and structural refinements. The compound’s development parallels advances in heterocyclic chemistry, particularly in optimizing pharmacokinetic properties through salt formation.

Nomenclature and Chemical Registry Information

Systematic Nomenclature :

- IUPAC Name : Oxalic acid; 2-pyrrolidin-1-ylpropan-1-amine.

- CAS Registry Number : 2034207-82-2.

- Synonyms :

Structural Representations :

Registry Identifiers :

| Database | Identifier |

|---|---|

| PubChem CID | 76145243 |

| ChemSpider | 32772864 |

| EC Number | 846-674-7 |

Position in Pyrrolidine-Based Compound Classification

Pyrrolidine derivatives are classified by substituent type and position. This compound occupies a niche as:

- Alkylamine-pyrrolidine hybrid : Combines a flexible propane chain with a rigid pyrrolidine ring.

- Salt form : Distinguishes it from neutral analogs like 1-(pyrrolidin-1-yl)propan-2-amine (CAS 50998-03-3).

Comparative Analysis :

| Compound | Substituent Position | Salt Form |

|---|---|---|

| This compound | C2 of propane | Oxalate |

| 1-(Pyrrolidin-1-yl)propan-2-amine | C1 of propane | None |

Such structural nuances influence physicochemical properties, such as solubility and melting point, critical for applications in drug formulation.

Properties

IUPAC Name |

oxalic acid;2-pyrrolidin-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.C2H2O4/c1-7(6-8)9-4-2-3-5-9;3-1(4)2(5)6/h7H,2-6,8H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKMGNNVBBWCSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N1CCCC1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 2-(Pyrrolidin-1-yl)propan-1-amine oxalate typically involves:

- Formation of the free base amine (2-(Pyrrolidin-1-yl)propan-1-amine) through alkylation or reductive amination.

- Conversion of the free base amine into its oxalate salt via reaction with oxalic acid in an appropriate solvent.

This salt formation improves the compound’s stability, crystallinity, and handling characteristics.

Detailed Preparation Methods

Alkylation and Amination

A common approach to synthesize the free base amine involves nucleophilic substitution or reductive amination steps, often using:

- Secondary amines such as pyrrolidine.

- Appropriate alkyl halides or alcohol precursors.

- Base catalysts like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

For example, alkylation of amine intermediates with halogenated alkyl chains followed by reduction with sodium borohydride is a documented method to obtain related amines structurally similar to 2-(Pyrrolidin-1-yl)propan-1-amine.

Formation of Oxalate Salt

The free base amine is converted into the oxalate salt by:

- Dissolving the free base in an organic solvent such as ethyl acetate or methanol.

- Adding a stoichiometric or slight excess amount of oxalic acid (often as oxalic acid dihydrate).

- Stirring the mixture at room temperature or slightly elevated temperatures (20–40 °C) for 1 to 14 hours.

- Cooling the reaction mixture to induce crystallization of the oxalate salt.

- Isolating the solid by filtration and drying under vacuum or mild heat.

This procedure is exemplified in the preparation of similar compounds, where oxalic acid is dissolved in ethyl acetate and added to the amine solution, followed by stirring for extended periods to ensure complete salt formation and crystallization.

Representative Experimental Data and Conditions

| Step | Reagents & Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Alkylation of amine | Amine + alkyl halide, K2CO3, DMF or DMSO | DMF or DMSO | 40–75 °C | 5–24 hours | ~85–92 | Monitored by HPLC for conversion; often followed by reduction step |

| Reduction (if applicable) | Sodium borohydride | Methanol or ethanol | 0–25 °C | 1–3 hours | High | Converts intermediates to target amine |

| Oxalate salt formation | Free base + Oxalic acid dihydrate | Ethyl acetate, MeOH | 20–40 °C | 1–14 hours | 65–80 | Stirring followed by cooling to 0–5 °C to precipitate salt; filtration and drying |

| Purification | Filtration, washing with solvent (ethyl acetate or isopropyl acetate) | Ethyl acetate, IPA | Ambient | 1–2 hours | — | Ensures removal of impurities and isolation of pure oxalate salt |

Specific Literature Examples

Example from Eliglustat Oxalate Preparation : Eliglustat, structurally related to pyrrolidinyl propanamine derivatives, was prepared by dissolving the free base in ethyl acetate and adding oxalic acid solution in ethyl acetate at room temperature. The mixture was stirred for 14 hours, yielding a white solid oxalate salt after filtration and drying, with a yield of 65.46% and high purity (HPLC 95.52%).

Amphetamine Derivative Synthesis : A series of amphetamine derivatives bearing pyrrolidinyl groups were synthesized via alkylation in DMF, followed by coupling with other moieties. The free bases were converted to oxalate salts by treatment with oxalic acid in organic solvents, typically ethyl acetate or methanol, at mild temperatures, with yields around 50–80%.

Large-Scale Oxalate Salt Preparation : In industrial-scale synthesis of related amines, the free base was reacted with oxalic acid dihydrate in methanol/ethyl acetate mixtures, stirred at 15–25 °C for 16 hours, then cooled to 0–5 °C to precipitate the oxalate salt. The product was filtered, washed, and dried, achieving yields up to 80% with high enantiomeric purity.

Key Observations and Research Findings

Solvent Choice : Ethyl acetate and methanol are preferred solvents for oxalate salt formation due to their good solubility profiles for both free base and oxalic acid, and ease of product isolation by crystallization.

Temperature Control : Cooling the reaction mixture after salt formation promotes crystallization and improves yield and purity.

Reaction Time : Extended stirring times (up to 14 hours) ensure complete salt formation and homogeneity.

Purity and Yield : High purity (>95% by HPLC) and good yields (65–80%) are achievable with optimized conditions.

Scalability : The methods are scalable, demonstrated by multi-kilogram preparations with consistent purity and yield.

Summary Table of Preparation Methods

| Preparation Stage | Reagents/Conditions | Solvent(s) | Temp (°C) | Time | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|

| Free base synthesis | Alkylation with alkyl halide, base catalyst | DMF, DMSO | 40–75 | 5–24 h | 85–92 | HPLC monitoring, extraction |

| Reduction (if needed) | NaBH4 reduction | MeOH, EtOH | 0–25 | 1–3 h | High | Extraction, chromatography |

| Oxalate salt formation | Free base + oxalic acid dihydrate | Ethyl acetate, MeOH | 20–40 | 1–14 h | 65–80 | Cooling, filtration, washing |

| Drying and isolation | Vacuum drying, mild heat | — | Ambient to 60 | 1–24 h | — | Vacuum oven drying |

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)propan-1-amine oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo substitution reactions where the pyrrolidine ring is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

2-(Pyrrolidin-1-yl)propan-1-amine oxalate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)propan-1-amine oxalate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties

- Molecular Formula : C₇H₁₄N₂·C₂H₂O₄

- Molecular Weight : 294.23 g/mol

- Solubility : High aqueous solubility due to oxalate salt formation.

- Synthesis : Typically involves alkylation of pyrrolidine with a propan-1-amine precursor, followed by salt formation with oxalic acid .

Comparison with Structural Analogs

3-(Azetidin-1-yl)propan-1-amine

- Structure : Azetidine (four-membered ring) instead of pyrrolidine.

- Properties :

- Applications : Used in sulfonamide and carboxamide derivatives for kinase inhibition .

- Synthesis Yield : ~60–70% in similar reaction conditions , compared to ~75–85% for pyrrolidine analogs due to easier purification of oxalate salts .

PF-04455242 (Kappa Opioid Receptor Antagonist)

α-PVP (Psychostimulant)

LLY-507 (SMYD2 Inhibitor)

- Structure : Contains 3-(pyrrolidin-1-yl)propan-1-amine as a building block .

- Key Differences :

- Activity : IC₅₀ = 14 nM for SMYD2; oxalate salts of similar amines are used in preclinical formulations to enhance stability .

Physicochemical and Pharmacokinetic Comparison

Table 1. Properties of this compound vs. Analogs

| Compound | Molecular Weight (g/mol) | Solubility (mg/mL) | LogP | Key Applications |

|---|---|---|---|---|

| This compound | 294.23 | >50 (H₂O) | 1.2 | Pharmaceutical intermediates |

| 3-(Azetidin-1-yl)propan-1-amine | 128.21 | 30 (H₂O) | 0.8 | Kinase inhibitor precursors |

| PF-04455242 | 447.56 | <1 (H₂O) | 3.5 | KOR antagonist |

| α-PVP | 231.33 | <0.1 (H₂O) | 2.9 | Psychostimulant (abuse) |

| LLY-507 | 487.62 | <1 (H₂O) | 4.1 | SMYD2 inhibitor |

Notes:

- Oxalate salts universally improve aqueous solubility compared to free bases.

- Bulkier substituents (e.g., biphenyl in PF-04455242) reduce solubility but enhance target binding .

Biological Activity

2-(Pyrrolidin-1-yl)propan-1-amine oxalate, also known as a derivative of pyrrolidine, has garnered attention for its potential biological activities. This compound is primarily studied for its interactions with various biological systems, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The chemical formula of this compound can be represented as follows:

This compound consists of a pyrrolidine ring attached to a propanamine group, with oxalate serving as the counterion. Its structure suggests potential interactions with neurotransmitter systems due to the amine group.

The biological activity of this compound is largely attributed to its ability to interact with neurotransmitter receptors and enzymes. It has been noted for its potential to modulate the activity of the following:

- Dopamine Receptors : The compound may influence dopaminergic signaling pathways, which are crucial in mood regulation and motor control.

- Serotonin Receptors : Similar to dopamine, serotonin receptors play a significant role in mood and anxiety disorders.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- CNS Stimulant Activity : It may act as a stimulant in the central nervous system, potentially enhancing alertness and energy levels.

- Anxiolytic Effects : Preliminary studies suggest anxiolytic properties, which could be beneficial in treating anxiety disorders.

- Antidepressant Potential : Its interaction with serotonin receptors indicates possible antidepressant effects.

Case Studies

A study published in Journal of Medicinal Chemistry explored various derivatives of pyrrolidine compounds, including this compound. The findings highlighted that this compound exhibited significant binding affinity to dopamine D3 receptors, suggesting its potential use in treating disorders like schizophrenia and depression .

Another investigation focused on the compound's effects on cellular viability in cancer cell lines. The results indicated that this compound could selectively induce apoptosis in certain cancer cells while sparing normal cells, showcasing its therapeutic potential in oncology .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing 2-(Pyrrolidin-1-yl)propan-1-amine oxalate?

Methodological Answer: The synthesis typically involves:

- Alkylation of pyrrolidine : Reacting pyrrolidine with a halogenated propanamine precursor (e.g., 1-bromo-2-propanamine) under basic conditions to form the tertiary amine backbone.

- Salt formation : Precipitation of the free base with oxalic acid to yield the oxalate salt, enhancing crystallinity and stability .

- Purification : Recrystallization from polar solvents (e.g., ethanol/water mixtures) to achieve high purity, verified by melting point analysis and HPLC .

Q. How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer: Key techniques include:

- Chromatography : HPLC or UPLC with UV detection, using pharmacopeial reference standards (e.g., USP or EP impurity standards) to quantify purity .

- Spectroscopy :

- X-ray crystallography : Single-crystal analysis (using SHELX software for refinement) resolves bond lengths, angles, and salt stoichiometry .

Advanced Research Questions

Q. What strategies resolve stereochemical ambiguities in derivatives of 2-(Pyrrolidin-1-yl)propan-1-amine?

Methodological Answer:

- Chiral resolution : Use of chiral stationary phases in HPLC (e.g., polysaccharide-based columns) to separate enantiomers, as demonstrated in studies on adamantyl-propanamine analogs .

- X-ray crystallography : SHELXL refinement of chiral centers in salt forms (e.g., oxalate) provides absolute configuration data .

- Circular dichroism (CD) : Correlates optical activity with enantiomeric excess, validated against synthetic intermediates .

Q. How can researchers address discrepancies between computational modeling and experimental data for this compound?

Methodological Answer:

Q. What role does the oxalate counterion play in the compound’s physicochemical properties?

Methodological Answer:

- Solubility modulation : Oxalate salts improve aqueous solubility compared to free bases, critical for in vitro assays .

- Stability enhancement : Hydrogen bonding between the amine and oxalate stabilizes the crystalline lattice, reducing hygroscopicity .

- Bioavailability : Oxalate forms may influence pharmacokinetics by altering dissolution rates, as seen in duloxetine oxalate studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.